![molecular formula C16H20FN5O4S B2888961 6-Amino-5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione CAS No. 869076-81-3](/img/structure/B2888961.png)
6-Amino-5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves several steps . For instance, the synthesis of FPMINT analogues involved a series of reactions starting from 4-chlorobenzoic acid . The process included esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, the structure-activity relationship of FPMINT analogues was investigated . The study found that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .科学的研究の応用
Fluorescence Properties and Visualization
6-Amino-5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione, due to its structural characteristics, has been explored for its fluorescence properties. In the context of visualizing serotonin (5-HT1A) receptors, derivatives with a long-chain 1-(2-methoxyphenyl)piperazine structure, incorporating an environment-sensitive fluorescent moiety, have shown high receptor affinity and excellent fluorescence characteristics. Specifically, compounds have been synthesized to combine high 5-HT(1A) receptor affinity with significant fluorescence emission, making them suitable for visualizing 5-HT(1A) receptors in cellular models via fluorescence microscopy (Lacivita et al., 2009).
Luminescent Properties and Photo-induced Electron Transfer
Research on novel piperazine substituted naphthalimide compounds, which bear resemblance to the core structure of this compound, has revealed their potential in fluorescence-based applications. These compounds exhibit characteristic fluorescence quantum yields and photo-induced electron transfer (PET) processes, useful in developing pH-sensitive probes and understanding molecular interactions within biological systems (Gan et al., 2003).
Antitumor Potential
Sulfonamide derivatives, including those structurally related to this compound, have been designed and synthesized with the aim of finding potent antitumor agents. These compounds demonstrate significant antitumor activity with lower toxicity, indicating their potential as leads in the development of new cancer therapies. The incorporation of 5-fluorouracil and nitrogen mustard into these sulfonamide derivatives exemplifies the versatile approach to enhancing their therapeutic profiles (Huang et al., 2001).
Synthesis and Chemical Engineering
The chemical synthesis and engineering of compounds containing piperazine and sulfonyl groups, akin to the core structure of this compound, play a crucial role in the development of novel materials and drugs. These activities include the synthesis of polyamides containing nucleobases like uracil and adenine, showcasing the compound's utility in creating new polymeric materials with potential biological applications (Hattori & Kinoshita, 1979).
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can cross the blood-brain barrier and activate certain receptors, resulting in various biological activities .
Biochemical Pathways
Derivatives of similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also interact with multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
特性
IUPAC Name |
6-amino-5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O4S/c1-19-14(18)13(15(23)20(2)16(19)24)27(25,26)22-9-7-21(8-10-22)12-6-4-3-5-11(12)17/h3-6H,7-10,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLVCGODXWJWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2888879.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2888880.png)
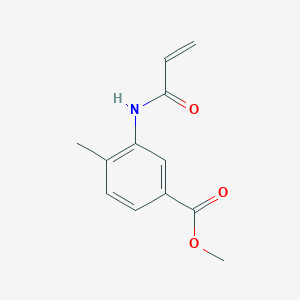
![Ethyl 3-(4-chlorophenyl)-5-(3,4-diethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2888885.png)
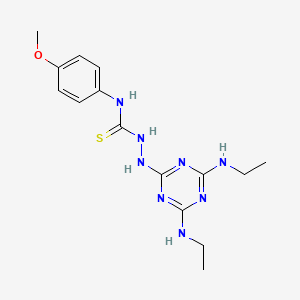
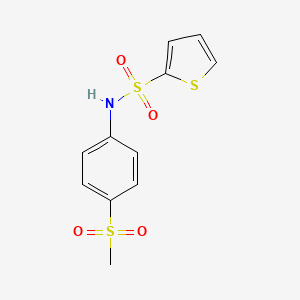
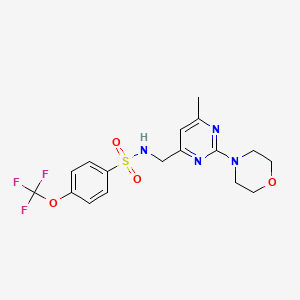
![2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B2888892.png)
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2888894.png)
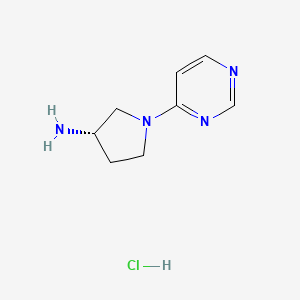
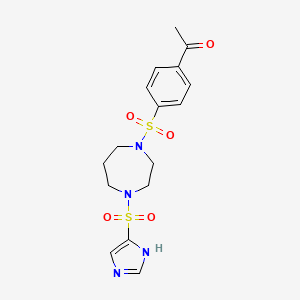

![N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2888901.png)
